![molecular formula C13H16O2 B14498850 5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol CAS No. 64252-19-3](/img/structure/B14498850.png)
5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol: is an organic compound with the molecular formula C13H16O2 It belongs to the class of biphenyl derivatives, characterized by the presence of a methoxy group and a hydroxyl group on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-methoxy-2-tetralone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the corresponding biphenyl precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity .
化学反応の分析
Types of Reactions
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Similar Compounds
- 4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl
- 6-Methoxy-1,2,3,4-tetrahydroquinoline
- 5-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine
Uniqueness
5-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-ol is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
特性
CAS番号 |
64252-19-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
2-cyclohex-2-en-1-yl-4-methoxyphenol |
InChI |
InChI=1S/C13H16O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h3,5,7-10,14H,2,4,6H2,1H3 |
InChIキー |
IUDAIWVBKKZXMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)C2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


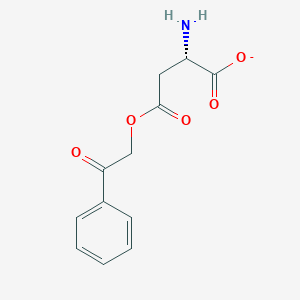
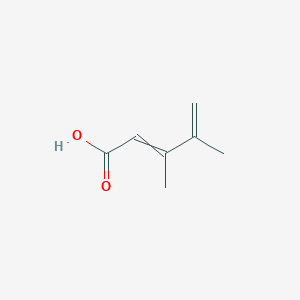
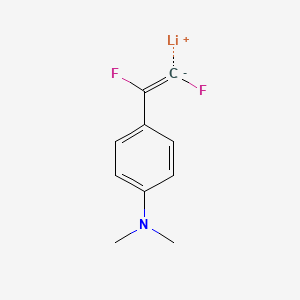
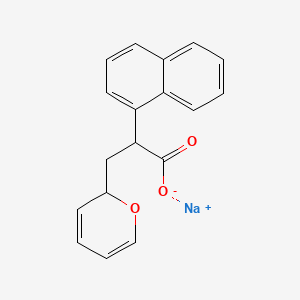

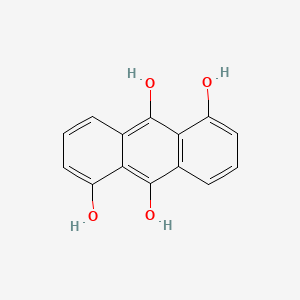
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
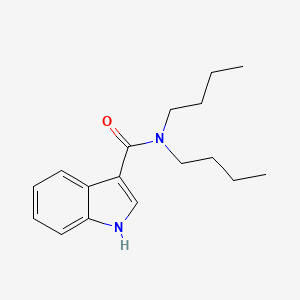
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)


![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
